molecular formula C9H6F3NO B152626 6-(Trifluoromethoxy)-1H-indole CAS No. 467451-91-8

6-(Trifluoromethoxy)-1H-indole

Cat. No.: B152626
CAS No.: 467451-91-8
M. Wt: 201.14 g/mol
InChI Key: DODJNBPQUZSJKO-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1H-indole is a chemical compound that features an indole core substituted with a trifluoromethoxy group at the 6-position. The indole structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring, which is a common motif in many natural products and pharmaceuticals. The trifluoromethoxy group is known for its electron-withdrawing properties and its ability to enhance the metabolic stability and lipophilicity of the compounds it is attached to .

Mechanism of Action

Target of Action

The primary target of 6-(Trifluoromethoxy)-1H-indole, also known as Riluzole, is the glutamate neurotransmission system . It has been shown to inhibit both glutamate release and postsynaptic glutamate receptor signaling . It also reportedly inhibits voltage-gated sodium channels .

Mode of Action

This compound interacts with its targets by modulating glutamate neurotransmission . It inhibits the release of glutamate, a neurotransmitter that sends signals in the brain and throughout the nerves in the body . It also inhibits postsynaptic glutamate receptor signaling . This compound has also been reported to inhibit voltage-gated sodium channels .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving glutamate neurotransmission . By inhibiting both the release of glutamate and the signaling of postsynaptic glutamate receptors, this compound can modulate the biochemical pathways that these processes are involved in .

Pharmacokinetics

This compound is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are linear over a dose range of 25 to 100 mg given every 12 hours . The mean elimination half-life of this compound is 12 hours after repeated doses . With multiple-dose administration, it accumulates in plasma by about twofold and steady-state is reached in less than 5 days .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of glutamate neurotransmission . By inhibiting glutamate release and postsynaptic glutamate receptor signaling, this compound can help to reduce the damage to motor neurons that is often seen in conditions like amyotrophic lateral sclerosis (ALS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)-1H-indole typically involves the introduction of the trifluoromethoxy group onto an indole precursor. One common method is the reaction of an indole derivative with trifluoromethyl triflate in the presence of a base. This reaction proceeds through the formation of an intermediate trifluoromethoxy anion, which then reacts with the indole to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated indole derivatives, while nucleophilic substitution can yield various substituted indoles .

Scientific Research Applications

6-(Trifluoromethoxy)-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and other applications .

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODJNBPQUZSJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621997
Record name 6-(Trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467451-91-8
Record name 6-(Trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of t-BuONO (8.01 mL, 67.5 mmol) and CuCl2 (7.26 g, 54 mmol) in acetonitrile (50 mL), at 61° C. with gentle stirring, is added 2-nitro-4-trifluoromethoxyaniline (10.0 g, 45.0 mmol) portionwise. The mixture is stirred at this temperature for 2 h after the addition. The solvent is removed on a rotorvap and the residue is treated with HCl (6 N, 200 mL), and extracted with dichloromethane (3×100 mL). The extracts are combined, dried over anhydrous Na2SO4, and passed through a short silica gel pad. The solvent is removed and the residue is added to a suspension of benzyl cyanoacetate (7.88 g, 45 mmol) and K2CO3 (12.42 g, 90 mmol) in DMF (100 mL). This mixture is then stirred at 45° C. overnight and poured into ice-water (700 mL), and extracted with dichloromethane (3×100 mL). The organics are dried over anhydrous Na2SO4 and again passed through a short silica gel pad, eluting with ethyl acetate. The solvent is then replaced with EtOH (160 mL), acetic acid (16 mL) and water (16 mL), and the reaction mixture is hydrogenated over 5% Pd/C (2.80 g) at 50 psi overnight. The mixture is filtered over Celite and the volatiles are removed in vacuo. The residue is dissolved in dichloromethane (200 mL), washed with Na2CO3 (2 M, 2×50 mL), water (2×50 mL), brine (50 mL) and dried over anhydrous Na2SO4. The crude product, obtained after the removal of the solvent, is chromatographed (silica gel, DCM/Hexanes, 1/1) to provide 6-trifluoromethoxyindole (5.70 g, 63% based on 2-nitro-4-trifluoromethoxyaniline).
[Compound]
Name
CuCl2
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.88 g
Type
reactant
Reaction Step Three
Name
Quantity
12.42 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Combine N,N-dimethyl-2-(2-nitro-4-trifluoromethoxyphenyl)vinylamine (4.64 g, 16.8 mmol) and Raney® nickel (900 mg) in ethanol (100 ml). Hydrogenate at 60 psi (410 kPa). and ambient temperature. After 18 hours, filter through celite, concentrate the filtrate to residue, and chromatograph on silica gel eluting with hexanes/ethyl acetate (30/70) to give, after evaporation, the title compound as an off-white powder: mp 59° C. MS (ACPI): m/e 200.0 (M−1).
Name
N,N-dimethyl-2-(2-nitro-4-trifluoromethoxyphenyl)vinylamine
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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